molecular formula C19H23N3O4S2 B2589170 N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-36-7

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2589170
CAS No.: 851781-36-7
M. Wt: 421.53
InChI Key: NVCZYAAUOVABGG-UHFFFAOYSA-N
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Description

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound featuring a unique arrangement of functional groups. This compound falls under the category of sulfonamide derivatives, known for their diverse biological activities and applications across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, an intricate sequence of reactions is typically employed. The synthesis often starts with the formation of the core pyrazole structure, followed by functionalization of the phenyl ring and subsequent sulfonamide formation. Standard reaction conditions involve the use of catalysts, base reagents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrially, the production of this compound might involve a scale-up of the laboratory methods with an emphasis on optimization for cost-effectiveness and environmental safety. Techniques such as continuous flow chemistry could be employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, particularly targeting the sulfur-containing functional groups.

  • Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride, especially affecting any unsaturated bonds or specific functional groups within the compound.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites of the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Depending on the type of reaction, major products include:

  • Oxidized derivatives: : Various sulfoxide and sulfone compounds.

  • Reduced derivatives: : Alcohols or amines if reduction targets specific functional groups.

  • Substituted derivatives: : Compounds with modified aromatic rings or altered substituent groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical importance. Its unique functional groups make it a versatile building block in organic synthesis.

Biology and Medicine

Biologically, N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits significant potential in drug development. Its sulfonamide group is known for antibacterial properties, and the compound is explored for its effectiveness in treating various infections and diseases.

Industry

In industrial applications, it is used in the manufacturing of specialty chemicals, agrochemicals, and potentially as a precursor in polymer production.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. In medicinal contexts, it might inhibit enzyme activity or interfere with cell membrane functions, leading to antibacterial or therapeutic effects. The exact molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Other Sulfonamides

List of Similar Compounds

  • Sulfamethoxazole: : Another sulfonamide derivative with antibacterial properties.

  • Sulfasalazine: : Used in the treatment of inflammatory bowel disease.

  • Sulfanilamide: : The parent compound of many sulfonamide drugs.

Hope that gave you a comprehensive view of N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-11-9-15(10-12-17)18-13-19(22(20-18)27(3,23)24)16-7-5-14(2)6-8-16/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCZYAAUOVABGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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